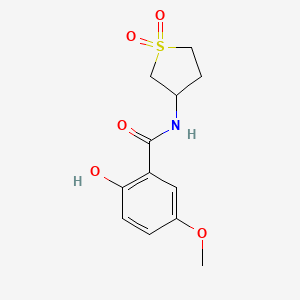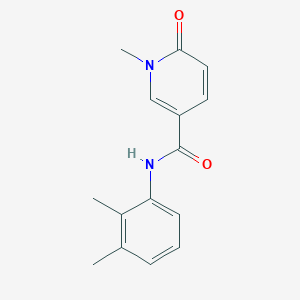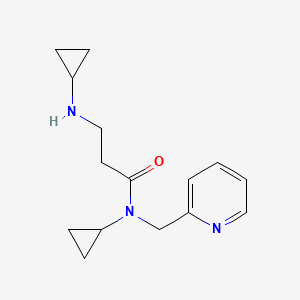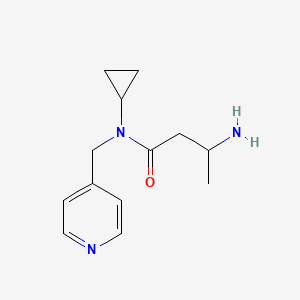
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide, also known as DTBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTBM is a small molecule that belongs to the class of thiolactone compounds and has been found to possess several biochemical and physiological effects.
作用機序
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide exerts its effects by inhibiting the activity of target enzymes, which leads to a cascade of downstream effects. For example, the inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, which are involved in inflammation. Similarly, the inhibition of HDACs by this compound leads to an increase in the acetylation of histones, which results in changes in gene expression. The inhibition of HIV integrase by this compound leads to a decrease in the integration of viral DNA into the host genome, which inhibits viral replication.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation. Additionally, this compound has been found to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied for its biological effects. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to have some toxicity at high doses, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of target enzymes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and viral infections, warrant further investigation. Finally, the development of novel formulations of this compound that improve its solubility and bioavailability may enhance its therapeutic potential.
合成法
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide can be synthesized using a straightforward method that involves the reaction of 2-hydroxy-5-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-mercapto-2-oxothiolane. The final product, this compound, is obtained by the hydrolysis of the resulting thiolactone intermediate.
科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and human immunodeficiency virus (HIV) integrase. These enzymes are involved in various disease processes, and the inhibition of their activity by this compound has potential therapeutic implications.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-9-2-3-11(14)10(6-9)12(15)13-8-4-5-19(16,17)7-8/h2-3,6,8,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKOEKSYWGVZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)


![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)




![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)